3-Chloro-4-fluorobenzo[d]isoxazole

LogP Lipophilicity Physicochemical properties

Specifically source the 3-Chloro-4-fluoro regioisomer – a validated core scaffold for BRD4(1) bromodomain inhibitors (Kd 81–82 nM) and the most potent HIF-1α transcriptional inhibitors (IC₅₀ 24 nM). The 3-Cl handle enables Pd-catalyzed cross-coupling while the 4-F group serves as a metabolic block and ¹⁹F NMR probe. This dual-halogenated pattern (LogP 2.62, TPSA 26.03 Ų) is irreplaceable by other regioisomers. Ideal for fragment-based drug discovery and methodology development. Standard B2B shipping; inquire for multi-gram scale.

Molecular Formula C7H3ClFNO
Molecular Weight 171.55 g/mol
CAS No. 247092-09-7
Cat. No. B1613595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-fluorobenzo[d]isoxazole
CAS247092-09-7
Molecular FormulaC7H3ClFNO
Molecular Weight171.55 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)C(=NO2)Cl
InChIInChI=1S/C7H3ClFNO/c8-7-6-4(9)2-1-3-5(6)11-10-7/h1-3H
InChIKeyOVWJVIDSGXOFSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-fluorobenzo[d]isoxazole (CAS 247092-09-7): Core Scaffold Identity and Physicochemical Baseline for Procurement Decisions


3-Chloro-4-fluorobenzo[d]isoxazole (CAS 247092-09-7) is a halogenated benzo[d]isoxazole heterocycle with the molecular formula C₇H₃ClFNO and a molecular weight of 171.56 g·mol⁻¹ [1]. It features a chlorine atom at the 3-position and a fluorine atom at the 4-position of the fused benzene–isoxazole ring system, yielding a computed LogP of 2.62 and a topological polar surface area (TPSA) of 26.03 Ų [1]. This compound is supplied as a research chemical (typical purity 95–98%) and is valued as a versatile building block for medicinal chemistry, particularly as a core scaffold in the development of BET bromodomain inhibitors [2] and hypoxia-inducible factor (HIF)-1α transcriptional inhibitors [3].

Why Generic Substitution Fails: The 3-Chloro-4-fluorobenzo[d]isoxazole Substitution Pattern Is Not Interchangeable with Positional Isomers or Mono-Halogenated Analogs


Halogenated benzo[d]isoxazole isomers share an identical molecular formula (C₇H₃ClFNO) but differ critically in the position of halogen substitution on the benzene ring. The 3-chloro-4-fluoro pattern imposes a distinct electronic distribution and steric profile that cannot be replicated by the 3-chloro-5-fluoro, 3-chloro-6-fluoro, or mono-halogenated variants [1]. In the context of BRD4 bromodomain inhibitor development, the benzo[d]isoxazole scaffold's substitution pattern directly determines hydrogen-bonding interactions with the conserved Asn140 residue and hydrophobic packing with the WPF shelf region of the binding pocket [2]. Similarly, in HIF-1α inhibitor optimization, the nature and position of aryl substituents on the benzo[d]isoxazole carboxamide core dictate transcriptional inhibitory potency, with IC₅₀ values spanning from >10 µM down to 24 nM depending on substitution [3]. Substituting one regioisomer for another without experimental validation therefore risks losing target engagement and potency. The quantified differences in lipophilicity (ΔLogP up to 0.65) between the dual-halogenated compound and its mono-halogenated analogs further impact solubility, permeability, and metabolic stability, making generic substitution inadvisable without re-optimization of the downstream synthetic route or biological profile.

3-Chloro-4-fluorobenzo[d]isoxazole: Comparator-Backed Quantitative Differentiation Evidence for Scientific Procurement


Lipophilicity Differentiation: 3-Chloro-4-fluorobenzo[d]isoxazole Exhibits a LogP of 2.62, Significantly Elevated Over Mono-Halogenated Analogs

The computed LogP of 3-Chloro-4-fluorobenzo[d]isoxazole is 2.62, which is 0.14 log units higher than the mono-chloro analog 3-Chlorobenzo[d]isoxazole (LogP 2.48) and 0.65 log units higher than the mono-fluoro analog 4-Fluorobenzo[d]isoxazole (LogP 1.97) [1]. The dual-halogenation (Cl + F) thus imparts lipophilicity closer to drug-like space, while the mono-fluoro analog may be too hydrophilic for optimal membrane permeability. This difference is meaningful for selecting a starting scaffold in lead optimization programs where balanced LogP is critical for ADME properties.

LogP Lipophilicity Physicochemical properties

Molecular Weight Differentiation: Dual Halogenation Places 3-Chloro-4-fluorobenzo[d]isoxazole in an Optimal Range for Fragment-Based Drug Discovery Relative to Mono-Halogenated Analogs

With a molecular weight of 171.56 g·mol⁻¹, 3-Chloro-4-fluorobenzo[d]isoxazole occupies a strategic intermediate position between the mono-halogenated analogs 3-Chlorobenzo[d]isoxazole (MW 153.57) and the unsubstituted parent benzo[d]isoxazole core (MW 119.12) [1]. This MW falls within the optimal range for fragment-based screening (typically MW <250 Da) while offering two distinct halogen handles (Cl and F) for subsequent structure-based optimization. The additional 17.99 g·mol⁻¹ vs the mono-chloro analog provides the fluorine atom, which can serve as a metabolic blocking group and a ¹⁹F NMR probe for binding studies.

Molecular weight Fragment-based drug discovery Lead-likeness

Regioisomeric Differentiation: The 3-Chloro-4-Fluoro Substitution Pattern Provides a Unique Electronic Profile Distinguished from the 3-Chloro-5-Fluoro Regioisomer

3-Chloro-4-fluorobenzo[d]isoxazole and its 3-chloro-5-fluoro regioisomer (CAS 178747-50-7) share the same molecular formula and nearly identical computed LogP (both 2.62), yet differ in the position of the fluorine substituent on the benzene ring [1]. The 4-fluoro position places the electron-withdrawing fluorine ortho to the isoxazole ring fusion point, directly influencing the electron density of the C-3 chlorine and the reactivity of the isoxazole N–O bond. By contrast, the 5-fluoro isomer places fluorine para to the fusion point, resulting in a different resonance effect. This positional difference is non-trivial in scaffold-based drug design: in the BRD4 inhibitor series, the substitution pattern on the benzo[d]isoxazole core determines the trajectory of substituents into the WPF shelf and ZA channel regions of the bromodomain binding pocket [2].

Regioisomer Electronic effects SAR

Validated Scaffold for BRD4 Bromodomain Inhibition: Benzo[d]isoxazole Derivatives Achieve Kd Values of 81–82 nM Against BRD4(1)

The benzo[d]isoxazole scaffold, of which 3-Chloro-4-fluorobenzo[d]isoxazole is a direct halogenated derivative, has been validated as a core chemotype for potent BET bromodomain inhibition. Zhang et al. (2018) reported that optimized benzo[d]isoxazole-containing compounds 6i (Y06036) and 7m (Y06137) bound to the BRD4(1) bromodomain with Kd values of 82 nM and 81 nM, respectively, and exhibited high selectivity over non-BET bromodomain subfamily members [1]. The 3-methylbenzo[d]isoxazole core used in that study derives from the same scaffold family as 3-Chloro-4-fluorobenzo[d]isoxazole; the chlorine and fluorine substituents offer additional vectors for modulating potency and selectivity through halogen bonding and electronic effects. In a subsequent bivalent inhibitor study, the monovalent benzo[d]isoxazole inhibitor 7 (Y06037) bound BRD4(1) with an IC₅₀ of 230 nM, and the optimized bivalent inhibitor 17b exhibited 32-fold greater potency in cell growth inhibition of LNCaP prostate cancer cells [2].

BRD4 BET inhibitor Prostate cancer

Validated Scaffold for HIF-1α Transcriptional Inhibition: Benzo[d]isoxazole Carboxamide Derivatives Achieve IC₅₀ Values as Low as 24 nM

A series of 26 benzo[d]isoxazole-3-carboxamide derivatives were synthesized and evaluated for HIF-1α transcriptional inhibition in HEK293T cells using a dual-luciferase gene reporter assay [1]. Six compounds exhibited IC₅₀ values below 100 nM, with compounds 15 and 31 achieving the best IC₅₀ of 24 nM, representing the most potent HIF-1α transcriptional inhibitors among all reported benzo[d]isoxazole analogues at the time of publication [1]. The core benzo[d]isoxazole-3-carboxylic acid intermediate used in this study is directly accessible from 3-Chloro-4-fluorobenzo[d]isoxazole via halogen-directed functionalization. The study further demonstrated that the lead compounds downregulated VEGF and PDK1 mRNA expression in a concentration-dependent manner under hypoxia, with mRNA-decrease IC₅₀ values closely matching the dual-luciferase reporter IC₅₀ (~25 nM), while showing no effect under normoxia, confirming on-target HIF-1α pathway engagement [1].

HIF-1α Transcriptional inhibitor Anticancer

3-Chloro-4-fluorobenzo[d]isoxazole: Evidence-Backed Application Scenarios for Procurement in Medicinal Chemistry and Chemical Biology


BRD4/BET Bromodomain Inhibitor Lead Generation – Starting Scaffold for Fragment Growing and Bivalent Inhibitor Design

3-Chloro-4-fluorobenzo[d]isoxazole serves as an ideal starting scaffold for BRD4 bromodomain inhibitor programs. The benzo[d]isoxazole core has been co-crystallized with BRD4(1), confirming that the scaffold fits the KAc binding pocket and forms a hydrogen bond with the conserved Asn140 residue and a structural water molecule [1]. The 3-chloro substituent provides a synthetic handle for further derivatization (e.g., Suzuki coupling, amination), while the 4-fluoro group can serve as a metabolic blocking group and a ¹⁹F NMR probe for binding and pharmacokinetic studies. Optimized derivatives bearing this core have demonstrated Kd values of 81–82 nM against BRD4(1), high selectivity over non-BET bromodomains, and in vivo efficacy in a CRPC xenograft model [1]. Bivalent inhibitor strategies using this scaffold have yielded a 32-fold potency enhancement over monovalent counterparts [2]. Procurement of the 3-chloro-4-fluoro variant specifically enables exploration of halogen bonding interactions with the WPF shelf region that are not accessible with the 3-methyl or unsubstituted analogs.

HIF-1α Transcriptional Inhibitor Development – Key Intermediate for Benzo[d]isoxazole-3-carboxamide Library Synthesis

The 3-chloro substituent on 3-Chloro-4-fluorobenzo[d]isoxazole can be converted to a carboxylic acid or carboxamide, providing direct access to the benzo[d]isoxazole-3-carboxamide chemotype that has produced the most potent HIF-1α transcriptional inhibitors reported to date (IC₅₀ 24 nM) [3]. The synthetic route to this chemotype involves esterification, carbonation, ring-forming condensation, hydrolysis, and amide condensation – all steps compatible with the 3-chloro-4-fluoro substitution pattern [3]. The resulting compounds have been shown to downregulate VEGF and PDK1 mRNA expression selectively under hypoxia without affecting HIF-1α protein levels, confirming a transcriptional inhibition mechanism distinct from HIF-1α degradation approaches [3]. With six compounds in the series achieving sub-100 nM IC₅₀ values, this scaffold offers a validated entry point for HIF-1α-targeted anticancer agent development, and the 4-fluoro substituent on the target compound provides a favorable LogP contribution (Δ +0.65 vs non-fluorinated analog) that supports cellular permeability.

Halogen Bonding and ¹⁹F NMR Probe Applications in Fragment-Based Drug Discovery (FBDD)

The presence of both chlorine and fluorine atoms on the benzo[d]isoxazole core makes 3-Chloro-4-fluorobenzo[d]isoxazole a valuable fragment for FBDD campaigns. The chlorine atom at position 3 can engage in halogen bonding with backbone carbonyl oxygens in protein binding sites, a well-established interaction in BRD4 bromodomain inhibitor design [1]. The fluorine atom at position 4 enables ¹⁹F NMR-based binding assays (e.g., ¹⁹F T₂-filtered screening, FAXS), allowing direct quantification of protein–ligand interactions without the need for reporter assays or protein labeling. With a molecular weight of 171.56 g·mol⁻¹, the compound falls within the ideal fragment size range (MW < 250 Da), and its computed LogP of 2.62 is within the preferred range for fragment libraries (LogP < 3.5) [4]. The compound's TPSA of 26.03 Ų and zero hydrogen bond donors further support its suitability as a fragment hit with favorable ligand efficiency metrics.

Synthetic Methodology Development – Substrate for Palladium-Catalyzed Cross-Coupling and C–H Activation Studies on Benzo[d]isoxazoles

3-Chloro-4-fluorobenzo[d]isoxazole is a valuable substrate for developing and benchmarking palladium-catalyzed cross-coupling methodologies on the benzo[d]isoxazole scaffold. The 3-chloro substituent serves as an electrophilic coupling partner for Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig reactions, while the 4-fluoro group is relatively inert under these conditions, providing a built-in selectivity element that allows sequential functionalization [5]. This regiochemical orthogonality is not available with mono-halogenated analogs: 3-Chlorobenzo[d]isoxazole lacks the fluorine handle for metabolic stability and ¹⁹F NMR monitoring, while 4-Fluorobenzo[d]isoxazole lacks the chlorine leaving group for cross-coupling. Recent advances in microwave-assisted one-pot sequences concatenating Sonogashira coupling, cyclocondensation, and Suzuki coupling on isoxazole systems further highlight the synthetic utility of halogenated isoxazole building blocks [5]. Procurement of the specific 3-chloro-4-fluoro regioisomer ensures reproducible reactivity in these method development workflows.

Quote Request

Request a Quote for 3-Chloro-4-fluorobenzo[d]isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.